molecular formula C17H15ClN2O4S B15172287 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide CAS No. 918493-58-0

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide

Cat. No.: B15172287
CAS No.: 918493-58-0
M. Wt: 378.8 g/mol
InChI Key: INYAOQYIRIMANS-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, which is further substituted with a chlorine atom and a methoxyacetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction, using benzenesulfonyl chloride and a suitable base such as pyridine.

    Formation of the Methoxyacetamide Group: The methoxyacetamide group can be introduced through an acylation reaction, using methoxyacetyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indoles or sulfonamides.

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells.

Comparison with Similar Compounds

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide can be compared with other similar compounds, such as:

    Benzenesulfonamide: Lacks the indole and methoxyacetamide groups, making it less complex and potentially less effective in certain applications.

    Chlorobenzenesulfonamide: Contains a chlorine atom but lacks the indole and methoxyacetamide groups.

    Methoxyacetamide derivatives: Contains the methoxyacetamide group but lacks the benzenesulfonyl and indole groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the simpler analogs.

Properties

CAS No.

918493-58-0

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C17H15ClN2O4S/c1-24-10-15(21)20-17-16(13-9-11(18)7-8-14(13)19-17)25(22,23)12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,20,21)

InChI Key

INYAOQYIRIMANS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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